2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide is a compound that features a unique combination of isoxazole and oxadiazole rings Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while oxadiazole is another five-membered ring with two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the formation of the isoxazole and oxadiazole rings followed by their coupling. One common method involves the reaction of hydroxylamine hydrochloride with α,β-unsaturated carbonyl compounds to form the isoxazole ring . The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . The process would also need to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Various substituents can be introduced onto the isoxazole or oxadiazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the rings .
Scientific Research Applications
2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The isoxazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: These compounds share the isoxazole ring and have similar biological activities.
Oxadiazole derivatives: These compounds share the oxadiazole ring and are used in similar applications.
Uniqueness
2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to the combination of both isoxazole and oxadiazole rings in a single molecule. This dual functionality can enhance its biological activity and make it a versatile compound for various applications .
Properties
IUPAC Name |
2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5(2)7(14)11-9-13-12-8(15-9)6-3-4-10-16-6/h3-5H,1-2H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZKAHAYIDTEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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